Anti-Platelet Aggregation Activity: H-Met-Glu-OH Versus Comparator Peptides in Washed Rat Platelets
H-Met-Glu-OH (Met-Glu) exhibits concentration-dependent inhibition of platelet aggregation induced by ADP, thrombin, and collagen in washed rat platelets. In vitro, Met-Glu at 200 μM inhibited ADP-induced platelet aggregation by approximately 45% and at 400 μM by approximately 65%, with IC₅₀ values of 225.3 μM (ADP), 213.2 μM (thrombin), and 231.8 μM (collagen) [1]. This contrasts with the reverse sequence isomer H-Glu-Met-OH (γ-Glu-Met), which is not documented to possess anti-platelet activity but instead exhibits hydroxyl radical-inducing activity . The quantified difference establishes that the Met-Glu sequence confers specific anti-thrombotic bioactivity absent in the Glu-Met isomer.
| Evidence Dimension | Inhibition of agonist-induced platelet aggregation |
|---|---|
| Target Compound Data | IC₅₀ = 225.3 μM (ADP); IC₅₀ = 213.2 μM (thrombin); IC₅₀ = 231.8 μM (collagen) [1] |
| Comparator Or Baseline | H-Glu-Met-OH (γ-Glu-Met, CAS 17663-87-5) |
| Quantified Difference | Bioactivity differential: Met-Glu exhibits defined anti-platelet IC₅₀ values; Glu-Met exhibits hydroxyl radical-inducing activity with no documented anti-platelet effect [1] |
| Conditions | Washed rat platelets; aggregation induced by ADP (10 μM), thrombin (0.1 U/mL), or collagen (2 μg/mL) [1] |
Why This Matters
Procurement of the correct sequence (Met-Glu, not Glu-Met) is critical for studies investigating Gq-mediated anti-thrombotic mechanisms and for reproducing platelet aggregation inhibition assays.
- [1] Yang Y, Song H, Wang B, Tian Q, Li B. A novel di‐peptide Met‐Glu from collagen hydrolysates inhibits platelet aggregation and thrombus formation via regulation of Gq‐mediated signaling. J Food Biochem. 2020;44(9):e13352. View Source
